![molecular formula C11H15NO2 B7472529 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide](/img/structure/B7472529.png)
3-(2-hydroxyphenyl)-N,N-dimethylpropanamide
Overview
Description
3-(2-hydroxyphenyl)-N,N-dimethylpropanamide, also known as HDMP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide is not fully understood, but it is thought to work through multiple pathways. 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects
3-(2-hydroxyphenyl)-N,N-dimethylpropanamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide can reduce the production of inflammatory cytokines, inhibit cell proliferation, and induce apoptosis in cancer cells. 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide has also been shown to protect against oxidative stress-induced cell death in neuronal cells.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide in lab experiments is its stability and ease of synthesis. 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide is a stable compound that can be synthesized using commercially available starting materials. However, one limitation is the lack of information on the pharmacokinetics and pharmacodynamics of 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide, which may hinder its translation to clinical use.
Future Directions
There are several future directions for the study of 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide has been shown to protect against oxidative stress-induced cell death in neuronal cells, which may have implications for diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide derivatives with improved pharmacokinetic and pharmacodynamic properties. Finally, further studies are needed to fully understand the mechanism of action of 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide and its potential therapeutic applications.
Conclusion
In conclusion, 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide has been shown to have anti-inflammatory and anti-cancer properties, as well as the ability to protect against oxidative stress-induced cell death in neuronal cells. While there are limitations to its use in lab experiments, 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide has several future directions for exploration, including its potential use in the treatment of neurodegenerative diseases and the development of 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide derivatives with improved pharmacokinetic and pharmacodynamic properties.
Scientific Research Applications
3-(2-hydroxyphenyl)-N,N-dimethylpropanamide has been studied for its potential use as a therapeutic agent in various diseases. One study found that 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide has anti-inflammatory properties and can reduce the production of inflammatory cytokines in vitro. Another study showed that 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide can protect against oxidative stress-induced cell death in neuronal cells. Additionally, 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide has been investigated for its potential use in cancer therapy due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
properties
IUPAC Name |
3-(2-hydroxyphenyl)-N,N-dimethylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)11(14)8-7-9-5-3-4-6-10(9)13/h3-6,13H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOVZIHILNPTMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=CC=C1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-hydroxyphenyl)-N,N-dimethylpropanamide |
Synthesis routes and methods
Procedure details
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